molecular formula C15H23NO3 B125788 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol CAS No. 148204-33-5

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol

Cat. No. B125788
M. Wt: 265.35 g/mol
InChI Key: KHQQENQBSOUCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol, also known as DTB or DTB-H, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DTB belongs to the class of isoquinoline alkaloids and has been found to exhibit a range of biochemical and physiological effects.

Mechanism Of Action

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol acts as a dopamine D2 receptor partial agonist and a serotonin 5-HT1A receptor agonist. It also inhibits the reuptake of dopamine and norepinephrine. These mechanisms of action are thought to contribute to its antipsychotic, antidepressant, and anxiolytic effects.

Biochemical And Physiological Effects

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been found to improve cognitive function in animal models and may have potential as a cognitive enhancer.

Advantages And Limitations For Lab Experiments

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol is a synthetic compound that can be easily synthesized in the laboratory. It has been extensively studied in animal models and has shown promising results in terms of its potential therapeutic properties. However, more research is needed to determine its efficacy and safety in humans. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol also has limitations in terms of its solubility and stability, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol may also have potential as a cognitive enhancer and could be studied further in this context. Additionally, more research is needed to determine the efficacy and safety of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol in humans, as well as its potential for drug development.

Synthesis Methods

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol can be synthesized using a multi-step process that involves the reaction of tetrahydroisoquinoline with 4-chlorobutanal, followed by reduction and subsequent alkylation. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has been studied extensively in scientific research due to its potential therapeutic properties. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. 4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

148204-33-5

Product Name

4-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-butan-1-ol

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)butan-1-ol

InChI

InChI=1S/C15H23NO3/c1-18-14-9-11-6-7-16-13(5-3-4-8-17)12(11)10-15(14)19-2/h9-10,13,16-17H,3-8H2,1-2H3

InChI Key

KHQQENQBSOUCAX-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)CCCCO)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CCCCO)OC

synonyms

4-(6,7-DIMETHOXY-1,2,3,4-TETRAHYDRO-ISOQUINOLIN-1-YL)-BUTAN-1-OL

Origin of Product

United States

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